molecular formula C22H28N4O4S B13958767 N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide

N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide

Cat. No.: B13958767
M. Wt: 444.5 g/mol
InChI Key: LAPJGCIQXJPTNG-UHFFFAOYSA-N
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Description

N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclohexylcarbamoyl group, a sulfamoyl group, and a picolinamide moiety. It is primarily studied for its potential therapeutic effects and its role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide typically involves multiple steps. One common method includes the reaction of 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide with methyl 5-methylpyrazine-2-carboxylate in the presence of sodium methoxide in methanol . This reaction proceeds under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as microwave-assisted synthesis and solid dispersion technology to enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a cyclohexylcarbamoyl group and a picolinamide moiety differentiates it from other sulfonylurea derivatives, providing unique therapeutic advantages .

Properties

Molecular Formula

C22H28N4O4S

Molecular Weight

444.5 g/mol

IUPAC Name

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyridine-2-carboxamide

InChI

InChI=1S/C22H28N4O4S/c1-16-7-12-20(24-15-16)21(27)23-14-13-17-8-10-19(11-9-17)31(29,30)26-22(28)25-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,23,27)(H2,25,26,28)

InChI Key

LAPJGCIQXJPTNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3

Origin of Product

United States

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